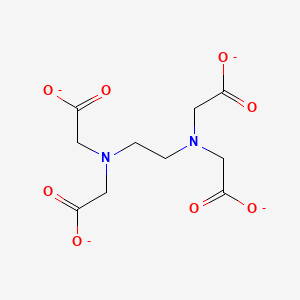
Ethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetate, commonly known as ethylenediaminetetraacetic acid, is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. This compound is widely recognized for its ability to bind to metal ions, forming stable water-soluble complexes. It is extensively used in various industries, including pharmaceuticals, agriculture, and water treatment, due to its chelating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide. The reaction proceeds as follows: [ \text{H₂NCH₂CH₂NH₂} + 4 \text{CH₂O} + 4 \text{NaCN} + 4 \text{H₂O} \rightarrow (\text{NaO₂CCH₂})₂\text{NCH₂CH₂N(CH₂CO₂Na)₂} + 4 \text{NH₃} ] The intermediate product is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylenediamine with chloroacetic acid. The process involves the following steps:
- Ethylenediamine is reacted with chloroacetic acid in an aqueous medium.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water softening and metal ion sequestration .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions in aqueous solutions, forming stable complexes. The reaction conditions typically involve neutral to slightly alkaline pH.
Substitution: In some cases, this compound can undergo substitution reactions with other ligands, depending on the metal ion and reaction conditions.
Major Products: The major products of these reactions are metal-ethylenediaminetetraacetate complexes, which are highly stable and water-soluble. These complexes are used in various applications, including detergents, cosmetics, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetate has a wide range of scientific research applications:
Wirkmechanismus
Ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex that prevents the metal ions from participating in unwanted chemical reactions. The chelation process involves the following steps:
- This compound binds to the metal ion through its carboxylate and amine groups.
- The resulting complex is stabilized by the formation of multiple bonds between the metal ion and this compound.
- The complex is then excreted from the body or used in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Triethylenetetramine: Another chelating agent with similar properties but different molecular structure.
Tetraacetylethylenediamine: Used as a bleach activator in detergents.
Bis-tris propane: A buffering agent with chelating properties.
Uniqueness: Ethylenediaminetetraacetate is unique due to its high stability constants with metal ions, making it one of the most effective chelating agents available. Its ability to form stable complexes with a wide range of metal ions sets it apart from other chelating agents .
Eigenschaften
CAS-Nummer |
150-43-6 |
|---|---|
Molekularformel |
C10H12N2O8-4 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
InChI-Schlüssel |
KCXVZYZYPLLWCC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



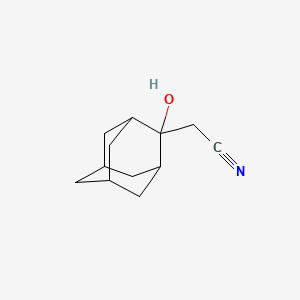
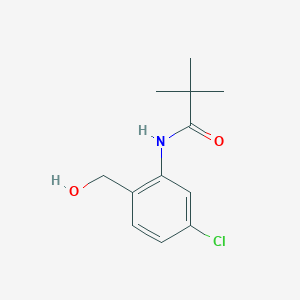




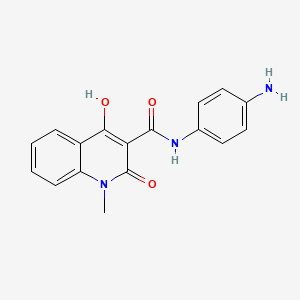
![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
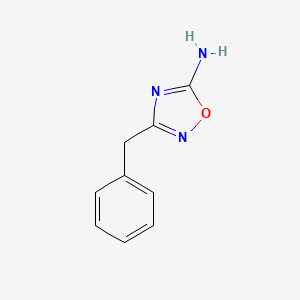
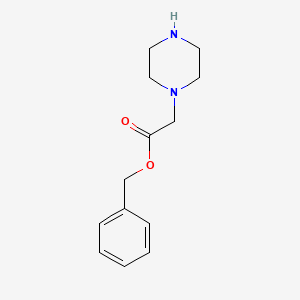

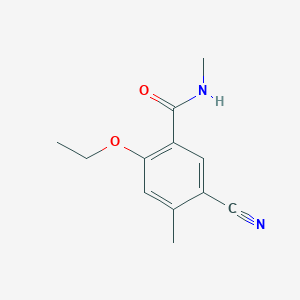
![Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B8759485.png)
